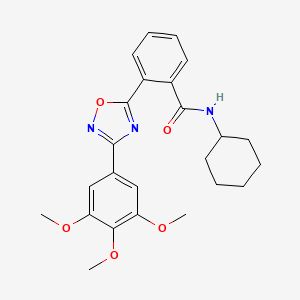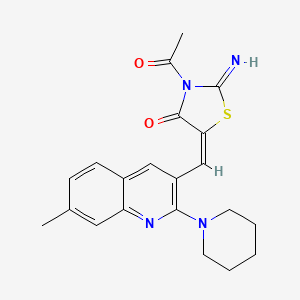![molecular formula C20H26N4O B7702800 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide CAS No. 713084-88-9](/img/structure/B7702800.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide
Descripción general
Descripción
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide, also known as P7C3, is a novel small molecule that has been found to have neuroprotective effects in preclinical studies. The compound was first identified in a high-throughput screen for small molecules that promote survival of newborn neurons in the hippocampus, a brain region important for learning and memory. Since its discovery, P7C3 has been the subject of extensive research in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide is not fully understood, but it is thought to act by promoting the survival of newborn neurons in the hippocampus. This compound has been shown to increase the expression of a protein called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in cellular energy metabolism and has been implicated in neuroprotection. This compound may also act by modulating the activity of a protein called Mcl-1, which is important for cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to promoting the survival of newborn neurons in the hippocampus, this compound has been found to reduce inflammation and oxidative stress, increase mitochondrial function, and improve cognitive function. This compound has also been shown to improve motor function in preclinical models of traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide is that it has been extensively studied in preclinical models and has been found to have neuroprotective effects in a variety of contexts. Another advantage is that the synthesis of this compound has been optimized and scaled up for use in preclinical studies. One limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide. One area of focus could be on understanding the mechanism of action of this compound and identifying its molecular targets. Another area of focus could be on developing this compound as a therapeutic agent for neurodegenerative diseases and traumatic brain injury. Additionally, this compound could be used as a tool to study the role of neurogenesis in brain function and disease.
Métodos De Síntesis
The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide involves several steps, starting with the reaction of 2,3-dichloroquinoxaline with isobutyryl chloride to form 2-isobutyryl-3-chloroquinoxaline. This intermediate is then reacted with 6-methyl-1H-pyrazolo[3,4-b]quinoline in the presence of a palladium catalyst to form the desired product, this compound. The synthesis of this compound has been optimized and scaled up for use in preclinical studies.
Aplicaciones Científicas De Investigación
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide has been extensively studied in preclinical models of neurodegeneration and traumatic brain injury. In these studies, this compound has been found to promote the survival of newborn neurons in the hippocampus, protect against neuronal cell death, and improve cognitive function. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-12(2)11-24-18-15(17(23-24)22-19(25)20(4,5)6)10-14-9-13(3)7-8-16(14)21-18/h7-10,12H,11H2,1-6H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOGCIWSLGHTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C(C)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320809 | |
| Record name | 2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647538 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
713084-88-9 | |
| Record name | 2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,5-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702724.png)

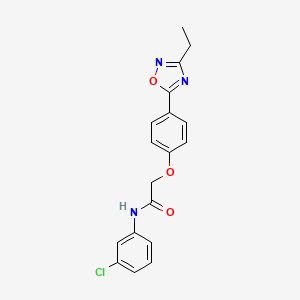
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7702742.png)

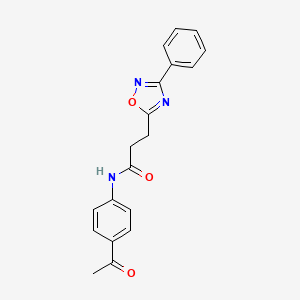
![3-(4-fluorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702756.png)

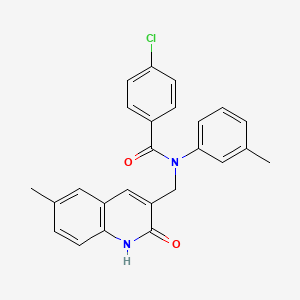

![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-(p-tolyl)oxalamide](/img/structure/B7702783.png)
